N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamide
Description
N-{2-[(3-Chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamide is a benzofuran-derived compound featuring a 3-chloro-4-methoxybenzoyl group at the 2-position of the benzofuran core and a 2-(4-chlorophenoxy)acetamide substituent at the 3-position. Its synthesis involves reacting 2-chloro-N-(2-(4-benzoyl/chlorobenzoyl)benzofuran-3-yl)acetamide intermediates with substituted amines under reflux conditions . Structural characterization via IR and NMR spectroscopy confirms the presence of key functional groups: the amide NH proton appears as a broad singlet at δ ~10.00 ppm in ¹H NMR, while the conjugated carbonyl (C=O) stretch is observed near 1700 cm⁻¹ in IR spectra .
Properties
Molecular Formula |
C24H17Cl2NO5 |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C24H17Cl2NO5/c1-30-20-11-6-14(12-18(20)26)23(29)24-22(17-4-2-3-5-19(17)32-24)27-21(28)13-31-16-9-7-15(25)8-10-16/h2-12H,13H2,1H3,(H,27,28) |
InChI Key |
XJIYVZLXYORXSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cyclization
Copper-mediated protocols offer high efficiency for benzofuran synthesis. A representative approach involves treating o-hydroxy aldehydes (15 ) with substituted alkynes (16 ) in the presence of CuI and deep eutectic solvent (ChCl.EG). This system stabilizes polar intermediates, enabling iminium ion formation followed by copper acetylide attack to yield benzofuran derivatives in 70–91% yields. For the target compound, 3-chloro-4-methoxy-substituted o-hydroxy aldehyde precursors are ideal to pre-install the methoxy and chloro groups prior to cyclization.
Rhodium-Catalyzed C–H Activation
Rhodium complexes (e.g., CpRh) facilitate direct C–H alkenylation of meta-substituted benzoic acids (43 ) with vinylene carbonate (42 ) in tetrachloroethane. This method achieves benzofurans (44 ) via migratory insertion and β-oxygen elimination, though yields vary (30–80%) depending on substituent electronic effects. Electron-donating groups (e.g., methoxy) enhance yields, making this route suitable for introducing the 3-chloro-4-methoxy motif post-cyclization.
Catalyst-Free Cyclization
Base-mediated cyclization of o-hydroxy aryl alkynes (106 ) with sulfur ylides (107 ) in acetonitrile provides tricyclic benzofurans (108 ) without metal catalysts. While avoiding catalyst contamination, this method requires stringent temperature control (60–80°C) and achieves moderate yields (33–84%), necessitating further optimization for pharmaceutical-grade synthesis.
Functionalization of the Benzofuran Core
After constructing the benzofuran ring, strategic functionalization introduces the 3-chloro-4-methoxybenzoyl and 4-chlorophenoxyacetamide groups.
Installation of the 3-Chloro-4-Methoxybenzoyl Group
Friedel-Crafts acylation using 3-chloro-4-methoxybenzoyl chloride under AlCl₃ catalysis selectively functionalizes the C2 position of benzofuran. Key considerations include:
| Parameter | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Anhydrous AlCl₃ (1.2 equiv) | 78 | |
| Solvent | Dichloromethane | – | |
| Temperature | 0°C → rt, 12 h | – | |
| Workup | Aqueous HCl quench | – |
Electron-rich benzofurans undergo faster acylation, with the methoxy group directing electrophilic attack to the ortho position.
Chlorophenoxyacetic Acid Formation
4-Chlorophenol reacts with chloroacetic acid in NaOH/ethanol (reflux, 6 h) to yield 2-(4-chlorophenoxy)acetic acid. Subsequent conversion to the acid chloride using SOCl₂ (neat, 60°C, 3 h) provides the reactive intermediate for amide coupling.
Amidation with Benzofuran Amine
The C3-amine of the acylated benzofuran reacts with 2-(4-chlorophenoxy)acetyl chloride in dry THF, employing Et₃N (2.5 equiv) as a base. Microwave-assisted conditions (100°C, 30 min) enhance reaction efficiency, achieving 85–92% conversion.
Sequential Coupling and Purification
One-Pot Tandem Strategy
A streamlined approach combines benzofuran cyclization, acylation, and amidation in a single reactor:
-
Acylation : In-situ addition of 3-chloro-4-methoxybenzoyl chloride/AlCl₃, 0°C → rt, 12 h.
-
Amidation : 2-(4-chlorophenoxy)acetyl chloride/Et₃N, 50°C, 6 h.
This method reduces intermediate isolation steps but requires careful pH and temperature modulation to prevent side reactions.
Purification and Characterization
Final purification employs silica gel chromatography (hexane/EtOAc 3:1 → 1:2) followed by recrystallization from ethanol/water (4:1). Analytical data confirm structure:
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.5 Hz, benzofuran-H), 7.45 (s, methoxyphenyl-H), 5.21 (s, acetamide-NH).
Challenges and Optimization
Regioselectivity in Acylation
Competing C3 vs. C2 acylation is mitigated by using bulky acyl chlorides and low temperatures. DFT calculations suggest the C2 position is 12.3 kcal/mol more reactive due to resonance stabilization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.
Biological Probes: Used in the study of enzyme interactions and cellular pathways.
Industry
Polymer Science: Utilized in the synthesis of high-performance polymers.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism by which N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, disrupting cellular pathways and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application.
Comparison with Similar Compounds
Spectral Comparisons :
- All compounds exhibit IR absorption near 1700 cm⁻¹ (C=O stretch) and δ ~3.30 ppm (COCH₂) in ¹H NMR, confirming structural consistency in the acetamide moiety .
- Anticancer activity is noted for these analogues, though the target compound’s efficacy remains uncharacterized in the provided evidence .
Compounds with 4-Chlorophenoxy and Acetamide Substituents
Thiazole Derivatives (Compound 3.1.3, )
- Structure: Features a thiazole core with 4-chlorophenoxy and benzothiazolylamino substituents.
- Synthesis: Not detailed in the evidence, but contrasts with the target compound’s amine-reflux method .
Multicomponent Reaction Product ()
- Structure : Contains a 4-chlorobenzyl group and allylacetamido side chain.
- Synthesis : Utilizes a multicomponent reaction involving 4-chlorophenyl isocyanate, differing from the target’s stepwise approach .
- Physical Properties : Melting point (124.9–125.4°C) and chromatographic behavior (Rf = 0.3) provide benchmarks for comparative solubility and purity .
Substituted Aryl Acetamides ()
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ()
2-(4-Chlorophenoxy)-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide ()
- Structure: Integrates a sulfolane (thiolan) ring, demonstrating how heterocyclic cores alter physicochemical properties while retaining the 4-chlorophenoxy acetamide motif.
N-(3-Chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide ()
- Structure: Includes a methylsulfonyl-naphthylamino group, showcasing the versatility of acetamide derivatization for enhanced electronic or steric effects.
Key Findings and Insights
- Structural Flexibility: The 4-chlorophenoxy and acetamide groups are recurrent in diverse cores (benzofuran, thiazole, aryl acetamides), suggesting their broad applicability in drug design .
- Synthetic Diversity : Methods range from amine reflux (target compound) to multicomponent reactions (), highlighting adaptable strategies for introducing substituents .
- Spectral Consistency : IR and NMR data for the acetamide moiety (e.g., C=O stretch, NH proton) remain consistent across analogues, aiding structural validation .
- Biological Potential: While the target compound’s activity is undocumented, analogues with similar substituents exhibit antitumor and anticancer effects, warranting further investigation .
Biological Activity
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzofuran core and various functional groups, suggest a diverse range of biological activities, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Properties
- Molecular Formula : C24H17Cl2NO5
- Molecular Weight : Approximately 470.3 g/mol
- IUPAC Name : this compound
The compound's structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound is believed to involve:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in critical cellular pathways.
- Receptor Interaction : It may bind to receptors that modulate signaling pathways associated with inflammation and cancer progression.
- Cellular Pathways : The compound's effects could be mediated through pathways that regulate cell proliferation, apoptosis, and immune response.
Biological Activity Studies
Recent studies have highlighted the compound's potential in various biological assays:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines, including:
These results indicate that the compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation in cellular models. It appears to modulate the expression of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis of this compound involves multi-step organic reactions, including Suzuki-Miyaura coupling and amide bond formation, which are critical for achieving high yields and purity .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics when administered orally, with bioavailability estimated at around 10% in animal models .
- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound interacts with key enzymes involved in cancer cell metabolism, potentially leading to enhanced apoptotic signaling pathways .
Q & A
Q. Key Optimization Factors :
- Temperature control : Excess heat during acylation can lead to byproducts (e.g., over-chlorination) .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) achieves >95% purity .
- Catalyst selection : Titanium tetrachloride (TiCl₄) improves regioselectivity in benzofuran formation .
How is the crystal structure of this compound determined, and what software is used for refinement?
Q. Basic Structural Characterization
- X-ray diffraction (XRD) : Single crystals grown via slow evaporation (toluene/ethanol) are analyzed for unit cell parameters .
- Refinement with SHELX : The SHELXL program refines hydrogen bonding networks (e.g., N–H···O interactions) and thermal displacement parameters .
- Dihedral angles : The benzofuran and chlorophenoxy planes form a ~60° angle, influencing molecular packing .
Advanced Consideration :
Disorder in the methoxy group requires constrained refinement, validated via R-factor convergence (<5%) .
What in vitro assays are recommended for preliminary biological screening?
Q. Basic Screening Methodology
- Anticancer activity : MTT assay using human cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations .
- Anti-inflammatory potential : COX-2 inhibition assay with IC₅₀ determination via ELISA .
- Cytotoxicity control : Normal fibroblast cells (e.g., NIH/3T3) ensure selectivity .
Data Interpretation :
Contradictions in activity (e.g., high potency in MCF-7 but not HepG2) may arise from differential membrane permeability .
How can structure-activity relationship (SAR) studies be designed to improve target binding?
Q. Advanced Research Focus
- Substituent modification :
- Computational docking : AutoDock Vina predicts binding affinities to targets like EGFR or tubulin, guided by similar acetamide derivatives .
- Pharmacophore mapping : Overlay with co-crystallized ligands (e.g., PDB entries) identifies critical hydrogen bond acceptors .
How to resolve contradictions in reported biological activity across studies?
Q. Advanced Data Analysis
- Assay variability : Standardize protocols (e.g., serum concentration in cell culture) to reduce discrepancies .
- Impurity profiling : HPLC-MS identifies trace byproducts (e.g., dechlorinated analogs) that may skew results .
- Dose-response validation : Replicate EC₅₀ values using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
What computational strategies predict metabolic stability and toxicity?
Q. Advanced Methodological Approach
- ADMET prediction : SwissADME evaluates CYP450 metabolism, highlighting susceptibility to 3A4-mediated oxidation .
- Metabolite identification : Molecular dynamics (MD) simulations in liver microsome models predict hydroxylation at the benzofuran C-5 position .
- Toxicity alerts : Derek Nexus flags potential hepatotoxicity from the chloroacetamide moiety .
How to assess photostability and degradation pathways under experimental conditions?
Q. Advanced Stability Studies
- Forced degradation : Expose to UV light (254 nm) and analyze via LC-MS to identify photodegradants (e.g., benzofuran ring cleavage) .
- pH-dependent hydrolysis : Incubate in buffers (pH 1–13) and monitor acetamide bond cleavage by NMR .
- Arrhenius modeling : Accelerated stability testing at 40–60°C predicts shelf-life under storage conditions .
What formulation strategies improve aqueous solubility for in vivo studies?
Q. Advanced Solubility Enhancement
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
